molecular formula C14H15NO2S B121468 (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone CAS No. 153195-01-8

(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone

Cat. No. B121468
CAS RN: 153195-01-8
M. Wt: 261.34 g/mol
InChI Key: WDAZPZGZSHLBCF-UHFFFAOYSA-N
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Description

“(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone”, also known as “5-ethyl-3-(4-methoxybenzoyl)thiophen-2-amine”, is a chemical compound with the CAS Number 153195-01-8 . It has a molecular weight of 261.34 .


Molecular Structure Analysis

The molecular formula of this compound is C14H15NO2S . For a detailed molecular structure, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More detailed physical and chemical properties can be found on resources like ChemNet and PubChem .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone”, have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus. These findings suggest that “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” could potentially be explored for its antiviral capabilities, particularly in the development of treatments for RNA and DNA viruses .

Anti-HIV Properties

The indole scaffold is also present in compounds with anti-HIV activity. Molecular docking studies of novel indolyl derivatives have indicated potential efficacy against HIV-1. Given the structural relevance, “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” may serve as a candidate for further exploration in the context of HIV-1 inhibition .

Anticancer Applications

Thiadiazole derivatives, which are structurally related to the compound , have demonstrated anticancer activities. They can cross cellular membranes due to their mesoionic nature and interact with biological targets, suggesting that “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” could be investigated for its potential anticancer properties. This could include studies on its ability to inhibit specific kinases or other cancer-related targets .

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties, including antibacterial and antifungal activities. The structural features of “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” may allow it to be utilized in the development of new antimicrobial agents, which could be particularly useful in combating drug-resistant strains of bacteria and fungi .

Antioxidant Potential

The indole nucleus is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. Research into similar compounds suggests that “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” could be evaluated for its antioxidant properties, potentially contributing to the prevention of diseases caused by oxidative damage .

Corrosion Inhibition

Thiadiazole compounds have been studied for their effectiveness as corrosion inhibitors. This application is significant in industrial settings where metal preservation is essential. The chemical structure of “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” indicates that it may also serve as a corrosion inhibitor, which could lead to the development of new materials or coatings to protect metals from corrosion .

properties

IUPAC Name

(2-amino-5-ethylthiophen-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-11-8-12(14(15)18-11)13(16)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAZPZGZSHLBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384636
Record name (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone

CAS RN

153195-01-8
Record name (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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